N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
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Overview
Description
N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications. The structure of this compound features a quinazoline core fused with an imidazole ring, which is further substituted with various functional groups, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline intermediate with appropriate aldehydes and amines in the presence of a catalyst such as acetic acid.
Thioether Linkage: The thioether linkage is formed by reacting the imidazoquinazoline intermediate with a thiol compound under mild conditions.
Final Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the quinazoline and imidazole rings, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The imidazoquinazoline core is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to inhibit specific enzymes and pathways is of interest in developing new treatments for diseases such as cancer, where it may interfere with cell proliferation and survival mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation in cancer cells or decreased inflammation in immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Uniqueness
Compared to similar compounds, N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16(24(31)27-18-11-8-12-19(15-18)33-2)34-26-28-21-14-7-6-13-20(21)23-29-22(25(32)30(23)26)17-9-4-3-5-10-17/h3-16,22H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOTVYRIOSLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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